4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require heating and stirring to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The piperazine ring can modulate the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Ixabepilone: A thiazole-based compound used in cancer treatment.
Uniqueness
4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the thiazole and piperazine rings contribute to its versatility in various applications.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S2/c16-11-1-3-12(4-2-11)23-10-14(21)18-6-7-19(13(20)9-18)15-17-5-8-22-15/h1-5,8H,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZWDJETCIMKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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